molecular formula C16H20N4O2S B5762945 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide

2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide

Cat. No. B5762945
M. Wt: 332.4 g/mol
InChI Key: ROINWJCCUBEWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide is a chemical compound that has been widely researched for its potential applications in various scientific fields. It is a thioacetamide derivative of benzimidazole, which is a heterocyclic aromatic organic compound.

Mechanism of Action

The mechanism of action of 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in various cellular processes. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide can induce cell death in various cancer cell lines. It has also been found to inhibit the growth of fungi and viruses. However, the compound has not been extensively studied for its biochemical and physiological effects in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and viruses. It is also relatively easy to synthesize and can be obtained in high yields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide. One area of focus could be the development of more potent derivatives of the compound with improved solubility and reduced toxicity. Another direction could be the investigation of the compound's mechanism of action in vivo and its potential use as a therapeutic agent. Additionally, the compound could be further studied for its applications as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of 2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide involves the reaction of 2-mercaptobenzimidazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with piperidine to yield the final product.

Scientific Research Applications

2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c17-14(21)11-23-16-18-12-6-2-3-7-13(12)20(16)10-15(22)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINWJCCUBEWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

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